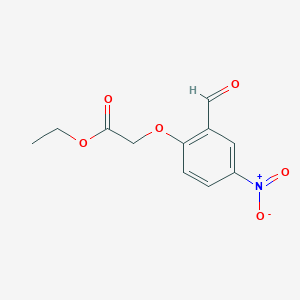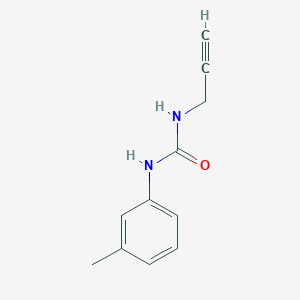
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, also known as MP-10, is a compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 is a potent inhibitor of the glycine transporter 1 (GlyT1), which is a protein that regulates the concentration of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of mood, sleep, and pain perception.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea, focusing on six unique applications:
Catalysis in Organic Synthesis
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea has been utilized as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules. This compound’s ability to act as a catalyst under mild conditions makes it valuable in developing new synthetic methodologies .
Photocatalytic Reactions
This compound has shown potential in photocatalytic reactions, particularly in visible-light-induced processes. It can act as a photosensitizer, absorbing light and transferring energy to other molecules to drive chemical reactions. This property is useful in environmental applications, such as the degradation of pollutants and the synthesis of fine chemicals under environmentally friendly conditions .
Medicinal Chemistry
In medicinal chemistry, 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is explored for its potential as a pharmacophore. Its structure can be modified to create derivatives with enhanced biological activity. Researchers are investigating its applications in developing new drugs for various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets effectively .
Material Science
This compound is also studied in material science for its role in the development of new materials with unique properties. It can be used to create polymers and other materials with specific mechanical, thermal, and optical properties. These materials have applications in electronics, coatings, and other advanced technologies .
Agricultural Chemistry
In agricultural chemistry, 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is investigated for its potential as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests and weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .
Environmental Chemistry
This compound is also explored for its applications in environmental chemistry, particularly in the removal of contaminants from water and soil. Its chemical properties allow it to bind to and neutralize various pollutants, making it useful in remediation efforts to clean up contaminated sites .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDZYSYJAJJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

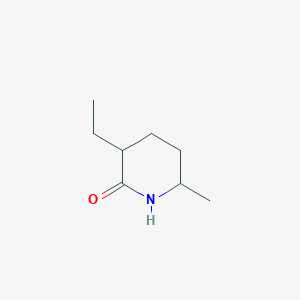
![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)
![2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2536951.png)
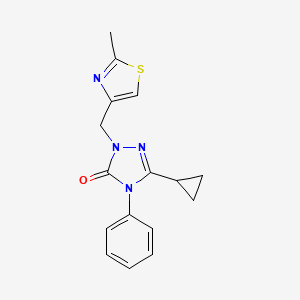
![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)

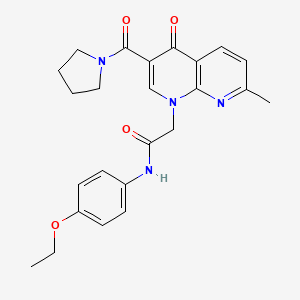
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)
